1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

Catalog No.
S12147988
CAS No.
49744-28-7
M.F
C17H13N3O4
M. Wt
323.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

CAS Number

49744-28-7

Product Name

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

IUPAC Name

1-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C17H13N3O4/c1-24-12-7-8-14(15(10-12)20(22)23)18-19-17-13-5-3-2-4-11(13)6-9-16(17)21/h2-10,21H,1H3

InChI Key

XKCBOKJVKUTYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an azo compound characterized by its distinct red color and chemical structure, which consists of a naphthol moiety linked to a 4-methoxy-2-nitrophenyl group via an azo (-N=N-) linkage. The molecular formula for this compound is C₁₆H₁₁N₃O₃, with a molar mass of approximately 293.28 g/mol. It exhibits a melting point range of 248-252 °C and is slightly soluble in hot organic solvents such as toluene and ethanol .

This compound is part of a larger class of azo dyes that are widely recognized for their vibrant colors, making them useful in various applications, including textiles, inks, and biological assays. Its unique structure contributes to its chemical reactivity and biological activity.

Typical of azo compounds:

  • Diazotization: The compound can be synthesized through the diazotization of 4-nitroaniline followed by coupling with 2-naphthol. This process involves the formation of a diazonium salt, which reacts with the naphthol under basic conditions to form the azo compound .
  • Reduction Reactions: Azo compounds can undergo reduction to form amines, which may alter their biological properties and reactivity.
  • Electrophilic Substitution: The presence of the nitro group on the aromatic ring makes it susceptible to electrophilic substitution reactions, allowing for further functionalization .

Research indicates that azo compounds like 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol exhibit various biological activities. These include:

  • Antimicrobial Properties: Studies have shown that certain azo compounds possess antimicrobial activity against various bacterial strains, making them potential candidates for pharmaceutical development .
  • Antioxidant Activity: Some derivatives of azo compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The specific biological activity of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol requires further investigation to fully understand its potential therapeutic applications.

The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves two main steps:

  • Preparation of Diazotized Intermediate:
    • Dissolve 4-methoxy-2-nitroaniline in hydrochloric acid and cool the solution.
    • Gradually add sodium nitrite while maintaining a low temperature to form the diazonium salt.
  • Coupling Reaction:
    • Add the diazonium salt to a solution of 2-naphthol in an alkaline medium (e.g., sodium hydroxide).
    • Stir the mixture at low temperatures, then filter and purify the resulting azo compound through recrystallization .

This method yields high purity and good yields of the desired product.

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol has several notable applications:

  • Dyes and Pigments: It is primarily used as a dye in textiles and printing due to its vibrant color.
  • Biological Staining: The compound can be utilized in histological staining techniques for visualizing cellular structures under a microscope.
  • Analytical Chemistry: It serves as a reagent in various analytical methods, including colorimetric assays for detecting metal ions .

Interaction studies involving 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol focus on its binding affinity with metal ions and other biological molecules. Research has indicated that this compound can form chelates with transition metals, enhancing its stability and modifying its properties . Further studies are needed to explore its interactions with biomolecules and potential implications for drug delivery systems.

Several compounds share structural similarities with 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol. Here are some notable examples:

Compound NameChemical StructureUnique Features
1-(4-Nitrophenylazo)-2-naphtholC₁₆H₁₁N₃O₃Lacks methoxy group; used as an industrial dye
1-(4-Methoxyphenylazo)-2-naphtholC₁₇H₁₄N₂O₂Contains methoxy group; slightly different color
1-(4-Aminophenylazo)-2-naphtholC₁₆H₁₅N₃O₂Amino group instead of nitro; potential for reduced toxicity
1-(p-Sulfophenylazo)-2-naphtholC₁₆H₁₅N₂O₃SSulfonate group increases water solubility

The uniqueness of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol lies in its specific combination of functional groups, which influences its solubility, reactivity, and biological properties compared to these similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

323.09060590 g/mol

Monoisotopic Mass

323.09060590 g/mol

Heavy Atom Count

24

General Manufacturing Information

2-Naphthalenol, 1-[2-(4-methoxy-2-nitrophenyl)diazenyl]-: ACTIVE

Dates

Modify: 2024-08-09

Explore Compound Types